4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is an organic compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Aniline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with an electrophilic halide in the presence of a palladium catalyst. This reaction proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline moiety.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an aniline ring.
Uniqueness
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific combination of a boron-containing dioxaborolane ring and an aniline moiety. This structure imparts distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C13H21BClNO2 |
---|---|
Molecular Weight |
269.58 g/mol |
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14;/h6-8H,15H2,1-5H3;1H |
InChI Key |
IWSAWASTOOVXLG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N.Cl |
Origin of Product |
United States |
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